

An In-depth Technical Review of the Selective CDK9 Inhibitor MC180295

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Compound of Interest

Compound Name: Cdk9-IN-9

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Introduction

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and has emerged as a promising therapeutic target in oncology.[1][2] As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transition from abortive to productive transcription.[1] Dysregulation of CDK9 activity is a hallmark of various malignancies, including both hematological cancers and solid tumors, where it drives the expression of short-lived anti-apoptotic proteins and oncogenes crucial for tumor cell survival.[3][4]

This technical guide provides a comprehensive review of MC180295, a novel, potent, and highly selective small-molecule inhibitor of CDK9.[5][6][7][8][9] Developed through a phenotype-based screen, MC180295 has demonstrated significant anti-proliferative effects in a broad range of cancer cell lines and preclinical in vivo models.[5][10] This document will detail the quantitative biochemical and cellular data, experimental protocols, and the underlying signaling pathways associated with MC180295, serving as a valuable resource for researchers in the field of cancer biology and drug discovery.

Quantitative Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of MC180295

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of MC180295 against a panel of cyclin-dependent kinases, demonstrating its high potency and selectivity for CDK9.

Kinase Target	IC ₅₀ (nM)	Selectivity (Fold vs. CDK9/cyclin T1)
CDK9/cyclin T1	3-12 ^[5]	1
CDK1/cyclin B	138 ^[7]	~11.5 - 46
CDK2/cyclin A	233 ^[7]	~19.4 - 77.7
CDK2/cyclin E	367 ^[7]	~30.6 - 122.3
CDK3/cyclin E	399 ^[7]	~33.3 - 133
CDK4/cyclin D	112 ^[7]	~9.3 - 37.3
CDK5/p25	186 ^[7]	~15.5 - 62
CDK5/p35	159 ^[7]	~13.3 - 53
CDK6/cyclin D3	712 ^[7]	~59.3 - 237.3
CDK7/cyclin H/MAT1	555 ^[7]	~46.3 - 185

Data compiled from multiple independent assays.^[5]^[7]

Table 2: In Vitro Anti-proliferative Activity of MC180295 in Cancer Cell Lines

MC180295 exhibits potent anti-proliferative activity across a diverse panel of human cancer cell lines. The median IC₅₀ was 171 nM across 46 cell lines.^[5]^[6] The highest potency was observed in Acute Myeloid Leukemia (AML) cell lines with MLL translocations.^[5]

Cancer Type	Cell Line	IC50 (nM)
Leukemia (AML)	MV4-11	< 100[5]
MOLM-13	< 100[5]	
THP-1	< 100[5]	
Colon Cancer	SW48	~200[7]
Melanoma	A375	~250[5]
Bladder Cancer	T24	~300[5]
Prostate Cancer	PC3	~400[5]
Breast Cancer	MCF7	~500[5]

Representative IC50 values are shown. For a complete list, refer to the source material.[5]

Table 3: Pharmacokinetic Properties of MC180295

Pharmacokinetic studies of MC180295 have been conducted in mice and rats.

Species	Administration Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)
Mouse	IV	1	~1000	0.08	~500
Oral	2.5	~200	0.5	~400	
IP	10	~2500	0.5	~7000	
Rat	IV	1	~800	0.08	~600

Data extracted from graphical representations in the source material.[11]

Experimental Protocols

In Vitro Kinase Inhibition Assay

To determine the IC₅₀ values of MC180295 against various CDKs, a standard in vitro kinase assay is performed.

- **Reaction Setup:** The kinase reactions are set up in a buffer containing the specific CDK/cyclin complex, a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), and ATP.
- **Inhibitor Addition:** MC180295 is serially diluted and added to the reaction mixtures to achieve a range of final concentrations. A DMSO control is included.
- **Initiation and Incubation:** The reaction is initiated by the addition of ATP. The mixture is incubated at 30°C for a specified period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
- **Detection:** The amount of phosphorylated substrate is quantified. This is commonly done using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).
- **Data Analysis:** The luminescence signal is inversely proportional to the kinase activity. The data are normalized to the controls, and the IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of MC180295 on cancer cell lines are assessed using a colorimetric assay like the MTT assay.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- **Compound Treatment:** The following day, the cells are treated with various concentrations of MC180295. A vehicle control (DMSO) is also included.
- **Incubation:** The plates are incubated for a specified period, typically 48-72 hours, at 37°C in a 5% CO₂ incubator.

- **MTT Addition:** After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

The in vivo efficacy of MC180295 is evaluated in mouse xenograft models.

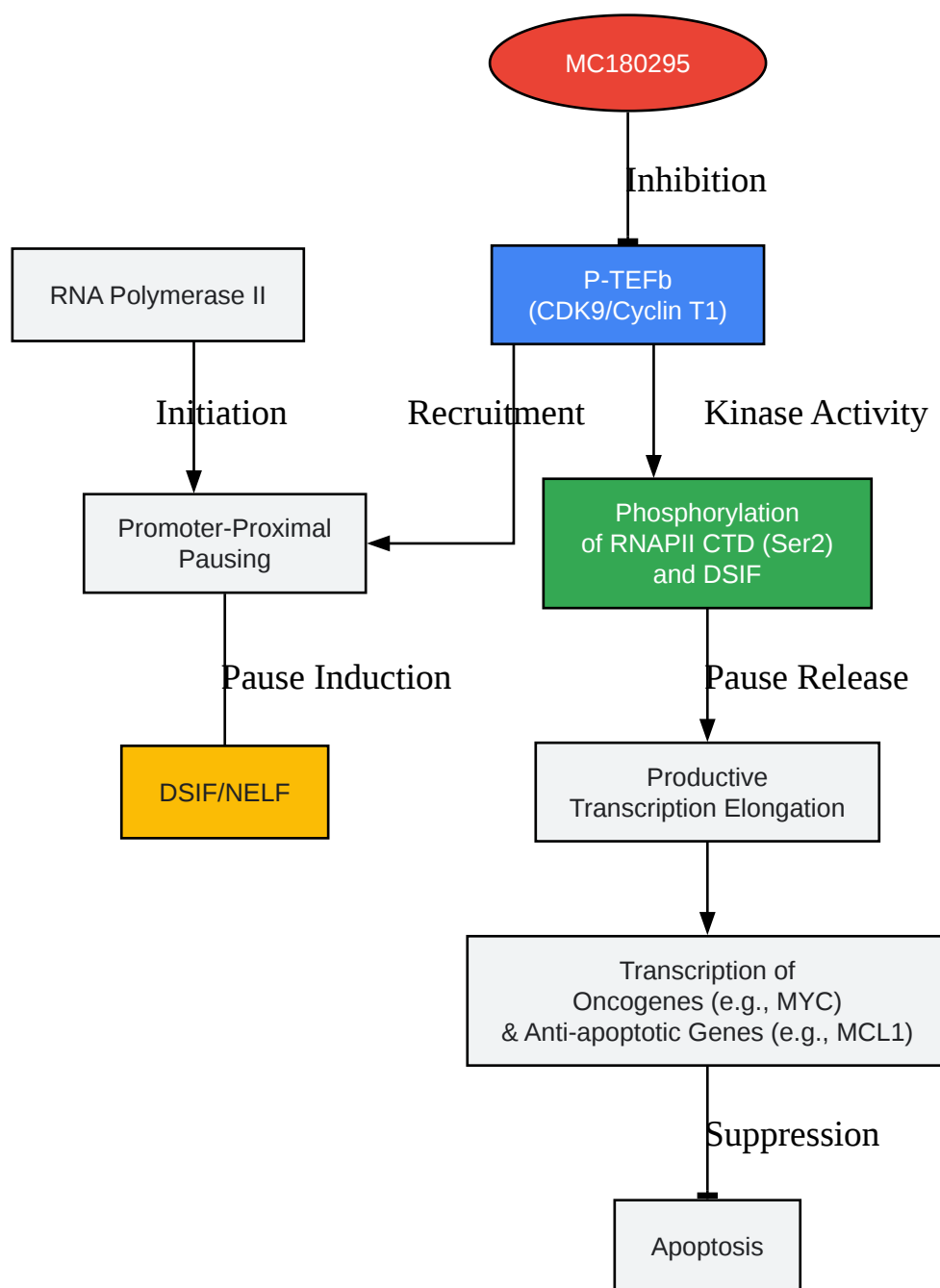
- **Cell Line Preparation:** A human cancer cell line (e.g., MV4-11 for leukemia or SW48 for colon cancer) is cultured and harvested.^[5] For some models, cells are engineered to express luciferase for bioluminescence imaging.^[5]
- **Animal Model:** Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of the human tumor cells.^[5]
- **Tumor Implantation:** A specific number of cancer cells (e.g., 5×10^5 MV4-11 cells) are injected into the mice, either intravenously (for leukemia models) or subcutaneously (for solid tumor models).^[5]
- **Treatment Regimen:** Once tumors are established (e.g., 4 days post-injection), mice are randomized into treatment and control groups.^[5] MC180295 is formulated in a suitable vehicle (e.g., a mixture of NMP, Captisol®, PEG-400, and saline) and administered to the mice via a specified route (e.g., intraperitoneal injection) and schedule (e.g., 20 mg/kg, every other day).^{[5][7]} The control group receives the vehicle only.

- **Monitoring:** Tumor growth is monitored regularly. For subcutaneous tumors, this is done by measuring tumor volume with calipers. For disseminated tumors like leukemia, tumor burden is monitored by bioluminescence imaging.[5] Animal body weight and general health are also monitored as indicators of toxicity.
- **Endpoint and Analysis:** The experiment is terminated when tumors in the control group reach a predetermined size or when the animals show signs of excessive morbidity. Tumor growth inhibition is calculated, and survival curves are generated and analyzed using statistical methods like the log-rank (Mantel-Cox) test.[5]

Signaling Pathways and Experimental Workflows

CDK9 Signaling Pathway in Transcriptional Regulation

CDK9 is a central kinase in the regulation of transcription elongation. It forms the catalytic core of the P-TEFb complex. The diagram below illustrates the canonical CDK9 signaling pathway.



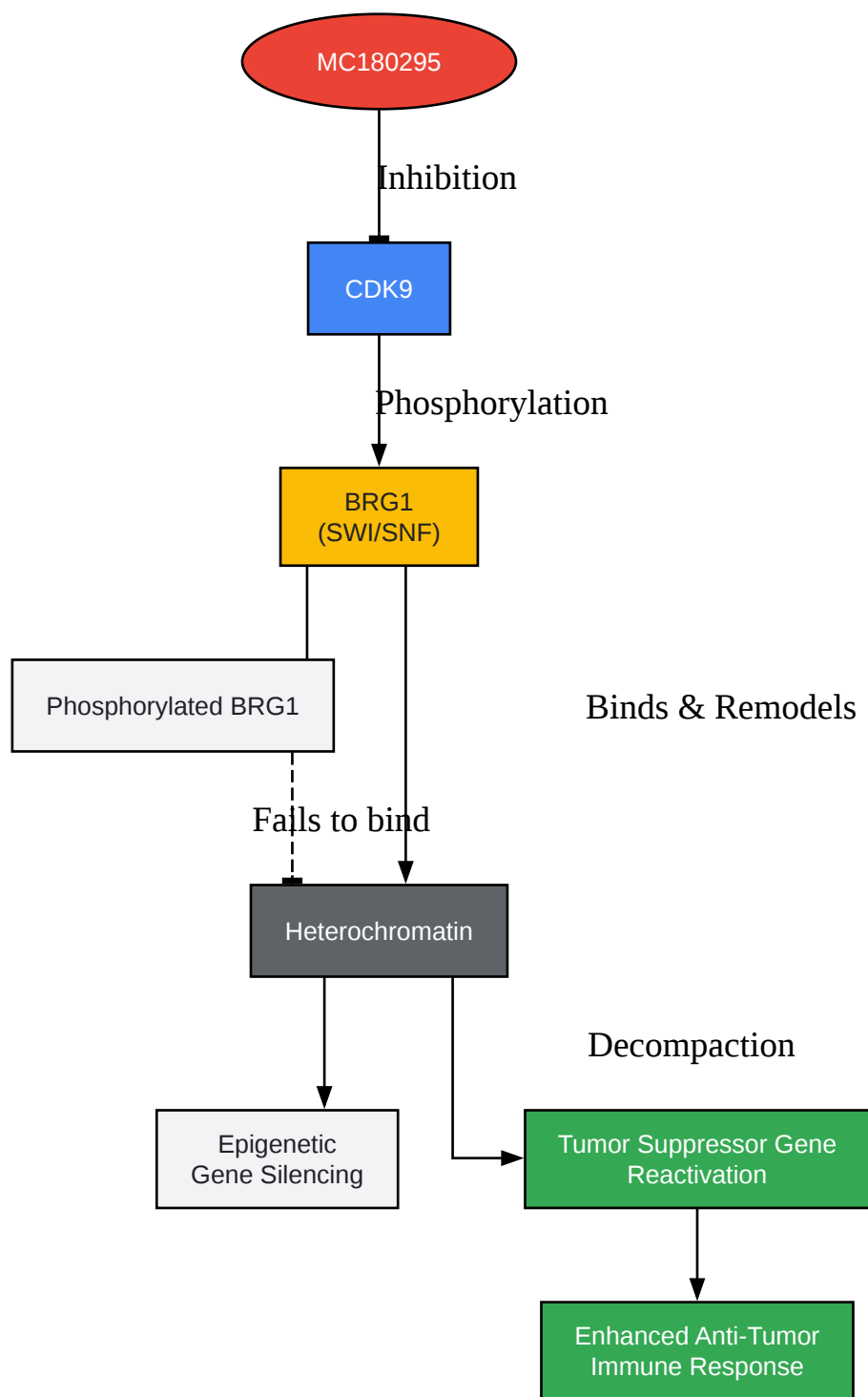
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Caption: Canonical CDK9 signaling pathway in transcriptional elongation and its inhibition by MC180295.

Epigenetic Regulation by CDK9 and MC180295

Recent studies have unveiled a role for CDK9 in epigenetic gene silencing through the phosphorylation of the SWI/SNF chromatin remodeler, BRG1.[12] Inhibition of CDK9 by

MC180295 can reverse this process.



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Caption: MC180295 mechanism in reversing CDK9-mediated epigenetic silencing.

General Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a CDK9 inhibitor like MC180295.



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Caption: A streamlined workflow for the preclinical evaluation of a CDK9 inhibitor.

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